![molecular formula C12H16ClNO2 B2668621 3-(3-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1803566-15-5](/img/structure/B2668621.png)
3-(3-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
“3-(3-Methylphenyl)pyrrolidine-2-carboxylic acid hydrochloride” is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is characterized by the pyrrolidine ring, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis
The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Physical And Chemical Properties Analysis
The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The influence of steric factors on biological activity has also been investigated .Scientific Research Applications
Extraction and Synthesis Methods
Research has explored the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane (TOPO) with different diluents, demonstrating the chemical's importance in the food, pharmaceutical, and biochemical industries. This study emphasizes the optimization of extraction efficiency through variations in TOPO composition and initial acid concentration, which could have implications for the purification or synthesis of related compounds, including pyrrolidine derivatives (Kumar & Babu, 2009).
Antimicrobial and Antimycobacterial Activities
Nicotinic acid hydrazide derivatives, which share a core structural motif with pyrrolidine derivatives, have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. This research indicates the potential of pyrrolidine-based compounds in contributing to the development of new antimicrobial agents (R.V.Sidhaye et al., 2011).
Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives
A study on the synthesis of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties showed good antimicrobial activity against several bacteria and fungi. This underscores the utility of structurally diverse pyrrolidine derivatives in antimicrobial research (Mickevičienė et al., 2015).
Coordination Polymers and Magnetic Properties
Research into coordination polymers of cobalt(II) and nickel(II) constructed by unsymmetric dicarboxylic acid, including studies on synthesis, structures, and magnetic properties, highlights the potential of pyrrolidine derivatives in materials science and magnetic applications (Niu et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-3-2-4-9(7-8)10-5-6-13-11(10)12(14)15;/h2-4,7,10-11,13H,5-6H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONSWORTHGBZIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCNC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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